molecular formula C12H6BrClN2 B2765940 2-Bromo-7-chlorophenazine CAS No. 29453-79-0

2-Bromo-7-chlorophenazine

Cat. No.: B2765940
CAS No.: 29453-79-0
M. Wt: 293.55
InChI Key: DAYLPJSPWLINLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorophenazine typically involves the bromination of phenazine followed by chlorination. One common method includes reacting phenazine with bromine in the presence of a Lewis acid catalyst, followed by chlorination with N-chlorosuccinimide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to control regioselectivity and prevent the formation of undesired byproducts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters for scalability, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorophenazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenazine core can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenazine derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic structure of the phenazine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorophenazine involves its interaction with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound, known for its wide range of biological activities.

    2-Bromophenazine: Similar structure but lacks the chlorine atom at the 7 position.

    7-Chlorophenazine: Similar structure but lacks the bromine atom at the 2 position.

Uniqueness

2-Bromo-7-chlorophenazine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. This dual substitution can enhance its biological activity and make it a valuable compound for further research and development .

Properties

IUPAC Name

2-bromo-7-chlorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLPJSPWLINLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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